An In-Depth Technical Guide to Nafcillin-d5 Sodium Salt: Principles and Applications
An In-Depth Technical Guide to Nafcillin-d5 Sodium Salt: Principles and Applications
This guide provides a comprehensive technical overview of Nafcillin-d5 Sodium Salt, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple product description to explore the fundamental chemistry, mechanism of action, and, most critically, the causality behind its application as an essential tool in modern analytical science. We will delve into its synthesis, its role as a self-validating internal standard, and provide field-proven protocols for its use.
Introduction: From Antibiotic to Analytical Standard
Nafcillin is a semisynthetic, beta-lactamase-resistant penicillin antibiotic.[1][2] It is particularly effective against infections caused by penicillinase-producing staphylococci, including methicillin-sensitive Staphylococcus aureus (MSSA).[3] Like other beta-lactam antibiotics, its therapeutic effect stems from the inhibition of bacterial cell wall synthesis.[3]
Nafcillin-d5 Sodium Salt is the deuterium-labeled form of the parent drug.[4] In this molecule, five hydrogen atoms on the ethoxy group of the naphthyl moiety have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This seemingly minor structural modification does not alter the compound's fundamental chemical behavior but imparts a crucial increase in mass. This mass shift is the cornerstone of its primary application: serving as a high-fidelity internal standard for the quantification of nafcillin in complex biological matrices using mass spectrometry.[1][4][5] The use of stable isotope-labeled internal standards is a gold-standard practice in analytical chemistry, essential for correcting analytical variability and ensuring the accuracy of pharmacokinetic, therapeutic drug monitoring, and metabolic studies.[5][6]
Physicochemical Characteristics
A clear understanding of a reference standard's physical and chemical properties is paramount for its correct handling, storage, and application.
| Property | Specification | Source(s) |
| Analyte Name | Nafcillin-d5 Sodium Salt | [7][8] |
| Chemical Name | sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [7] |
| CAS Number | 1356354-25-0 | [1][4][7] |
| Unlabeled CAS | 985-16-0 (Nafcillin Sodium) | [4][7] |
| Molecular Formula | C₂₁H₁₆D₅N₂NaO₅S | [4][7] |
| Molecular Weight | 441.49 g/mol | [4][7] |
| Appearance | White to Off-White Solid | [4][8] |
| Storage Conditions | 2-8°C or -20°C, Hygroscopic, Under Inert Atmosphere | [7][8][9] |
| Purity (Typical) | Isotopic Enrichment: ≥98%; Chemical Purity (HPLC): >95% | [1][6][7] |
The Antibacterial Mechanism of Nafcillin
To appreciate the context of its measurement, we must first understand the biological action of the parent compound. Nafcillin's bactericidal activity is targeted at the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic pressure.[10][11]
The key steps in its mechanism are:
-
Targeting PBPs : Nafcillin binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial enzymes located on the inner cell membrane.[9][11]
-
Inhibiting Transpeptidation : PBPs are crucial for the final step of peptidoglycan synthesis—the cross-linking of peptide chains that gives the cell wall its strength and rigidity.[10][11]
-
Weakening the Cell Wall : By forming a stable complex with PBPs, nafcillin effectively halts this cross-linking process.[11]
-
Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[10][11]
A distinguishing feature of nafcillin is its bulky side chain, which provides steric hindrance, making it resistant to degradation by beta-lactamase enzymes produced by some resistant bacteria.[3][9]
Caption: Mechanism of Nafcillin action on bacterial cell wall synthesis.
Synthesis and Isotopic Labeling
The synthesis of nafcillin sodium generally involves the acylation of 6-aminopenicillanic acid (6-APA), the core penicillin nucleus, with an activated derivative of 2-ethoxy-1-naphthoic acid.[2]
The synthesis workflow can be summarized as:
-
Precursor Synthesis : 2-ethoxy-1-naphthoyl chloride is prepared. For Nafcillin-d5, this step is modified to use deuterated ethanol (ethanol-d5), which introduces the five deuterium atoms onto the ethoxy group.
-
Acylation : The deuterated 2-ethoxy-1-naphthoyl chloride is reacted with 6-APA in the presence of a base like triethylamine to form Nafcillin-d5 acid.[2]
-
Purification : The resulting acid is extracted and purified, often involving acid-base treatments to remove unreacted starting materials and byproducts.[2]
-
Salt Formation : The purified Nafcillin-d5 acid is converted to its more stable and soluble sodium salt, commonly by reacting it with a sodium source such as sodium 2-ethylhexanoate in a suitable solvent like ethyl acetate.[2]
It is critical to control for process-related impurities and degradation products, as nafcillin is known to be sensitive to hydrolysis in aqueous solutions.[2][12]
Caption: Generalized workflow for the synthesis of Nafcillin-d5 Sodium Salt.
Core Application: The Internal Standard in Mass Spectrometry
The primary and most critical role of Nafcillin-d5 Sodium Salt is as an internal standard (IS) for quantitative analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Causality: Why a Deuterated Standard is a Self-Validating System
In quantitative bioanalysis, especially of complex matrices like blood plasma or tissue homogenates, numerous variables can lead to inaccurate results. These include sample loss during extraction, inconsistent injection volumes, and "matrix effects"—where other molecules in the sample interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal.[6]
A deuterated internal standard provides a near-perfect control for these variables. Here’s why:
-
Chemical and Physical Identity : Being chemically identical to the analyte (nafcillin), the deuterated standard behaves identically during every step of sample preparation (e.g., extraction, derivatization) and chromatographic separation. Any loss of analyte will be mirrored by a proportional loss of the IS.[6]
-
Co-elution : It co-elutes with the analyte from the LC column, meaning it experiences the exact same matrix effects at the exact same time.[13]
-
Mass Distinction : Despite its identical behavior, its increased mass (+5 Da) allows the mass spectrometer to detect it as a separate entity from the unlabeled nafcillin.
The analytical system quantifies by measuring the ratio of the analyte's signal to the IS's signal. Because both are affected proportionally by experimental variations, the ratio remains constant and directly reflects the true concentration of the analyte. This internal correction makes the protocol a self-validating system, ensuring high precision and accuracy.[6][13]
Caption: Quantitative workflow using a deuterated internal standard.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for researchers. Optimization may be required based on specific instrumentation and matrices.
Protocol 1: Preparation of a Stock Solution (1 mg/mL)
-
Rationale : Accurate preparation of the IS stock solution is the foundation of the entire quantitative assay. Using a high-purity solvent and precise weighing are critical.
-
Allow the vial of Nafcillin-d5 Sodium Salt to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.
-
Accurately weigh approximately 1 mg of the standard using an analytical balance.
-
Transfer the weighed solid to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of LC-MS grade methanol or acetonitrile.
-
Sonicate for 5-10 minutes to ensure complete dissolution.[12][14]
-
Allow the solution to return to room temperature, then dilute to the 1 mL mark with the same solvent.
-
Transfer the solution to a labeled, amber glass vial and store at -20°C or below. This stock is used to prepare the more dilute "spiking" solution.
Protocol 2: Plasma Sample Preparation via Protein Precipitation
-
Rationale : Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma samples prior to LC-MS analysis. Acetonitrile is commonly used as it efficiently denatures and precipitates proteins while keeping the analyte and IS in solution.
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Nafcillin-d5 in 50:50 acetonitrile:water).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 60 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Protocol 3: Example LC-MS/MS Parameters
-
Rationale : These parameters provide a selective and sensitive method for detecting both nafcillin and its deuterated internal standard. A gradient elution is used to separate the analytes from matrix components, and Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (parent ion and fragment ion) for high specificity.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Nafcillin) | Q1: 437.1 -> Q3: 199.1 (example fragment) |
| MRM Transition (Nafcillin-d5) | Q1: 442.1 -> Q3: 204.1 (corresponding d5-fragment) |
| Collision Energy | Optimize instrument-specifically |
Conclusion
Nafcillin-d5 Sodium Salt is far more than just a labeled version of an antibiotic; it is a precision tool that underpins the integrity of modern bioanalytical research. By serving as a stable isotope-labeled internal standard, it enables scientists to develop self-validating analytical methods that correct for nearly all forms of experimental variability. This ensures the high degree of accuracy and reproducibility required in regulated environments and for critical research in pharmacology, toxicology, and drug metabolism. Its proper application, grounded in the principles outlined in this guide, is indispensable for advancing our understanding of nafcillin's behavior in biological systems.
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